molecular formula C10H12N4 B1372660 2-(1-Piperidinyl)-5-pyrimidinecarbonitrile CAS No. 1123169-22-1

2-(1-Piperidinyl)-5-pyrimidinecarbonitrile

Cat. No. B1372660
M. Wt: 188.23 g/mol
InChI Key: YVRPEQINEJEABK-UHFFFAOYSA-N
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Description

2-(1-Piperidinyl)-5-pyrimidinecarbonitrile (also known as 2-PPCN) is a synthetic organic compound with a wide range of applications in the fields of chemistry, biochemistry, and pharmacology. Its structure consists of a piperidine ring connected to a pyrimidine ring and a carbonitrile group. 2-PPCN has been used in various scientific research studies, such as those involving enzymatic reactions and drug development.

Scientific Research Applications

Piperidine Derivatives

  • Scientific Field : Pharmaceutical Industry
  • Application Summary : Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
  • Methods of Application : The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .
  • Results or Outcomes : More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder .

Pyrimidine Derivatives

  • Scientific Field : Biological and Pharmacological Activities
  • Application Summary : Heterocyclic compounds, including pyrimidine derivatives, exhibit a broad variety of biological and pharmacological activities .
  • Methods of Application : Computational techniques such as the density functional theory, ADMET evaluation, and molecular docking were applied to elucidate the pharmaceutical properties of a novel pyrimidine molecule .
  • Results or Outcomes : The results of these computational techniques were used to investigate the pharmaceutical properties of the pyrimidine molecule .

Piperidine Derivatives

  • Scientific Field : Organic Chemistry
  • Application Summary : Piperidines are significant in the field of organic chemistry. They are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives .
  • Methods of Application : The synthesis of substituted piperidines is an important task of modern organic chemistry. Various methods of piperidine synthesis have been developed .
  • Results or Outcomes : More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder .

Pyrimidine Derivatives

  • Scientific Field : Medicinal Chemistry
  • Application Summary : Pyrimidine derivatives, such as pyrimido[1,2-a]benzimidazoles, have shown promise in the field of medicinal chemistry due to their pharmacological use .
  • Methods of Application : The synthesis of pyrimidine derivatives involves various chemical reactions. For example, heating of pyrimidines in BuOH at reflux in the presence of MeONa affords pyrido[2,3-d]-pyrimidin-5-ones .
  • Results or Outcomes : The synthesized pyrimidine derivatives have shown a wide spectrum of biological activity and numerous therapeutic applications in medicine .

Piperidine Derivatives

  • Scientific Field : Drug Design
  • Application Summary : Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
  • Methods of Application : The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .
  • Results or Outcomes : More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder .

Pyrimidine Derivatives

  • Scientific Field : Antiviral Medication
  • Application Summary : Nitroazolo-[5,1-c][1,2,4]triazines and nitroazolo[1,5-a]pyrimidines, a new family of antiviral compounds has been found .
  • Methods of Application : The medication Triazavirin (2-methylsulfanyl-6-nitro[1,2,4]-triazolo[5,1-c][1,2,4]triazin-7-one sodium salt dihydrate) showed a broad spectrum of antiviral action and high efficacy .
  • Results or Outcomes : The medication Triazavirin showed a broad spectrum of antiviral action and high efficacy .

Piperidine Derivatives

  • Scientific Field : Cytochrome P450 Inactivation
  • Application Summary : 2-Phenyl-2-(1-piperidinyl)propane (PPP) is described as an inactivator of CYP2B6 .
  • Methods of Application : The selectivity of PPP for CYP2B6 was determined by testing its effects on other human P450 enzyme activities .
  • Results or Outcomes : PPP can serve as a selective chemical inactivator of CYP2B6 and be used to define the role of CYP2B6 in the metabolism of drugs .

properties

IUPAC Name

2-piperidin-1-ylpyrimidine-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4/c11-6-9-7-12-10(13-8-9)14-4-2-1-3-5-14/h7-8H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVRPEQINEJEABK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC=C(C=N2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00653237
Record name 2-(Piperidin-1-yl)pyrimidine-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00653237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-Piperidinyl)-5-pyrimidinecarbonitrile

CAS RN

1123169-22-1
Record name 2-(Piperidin-1-yl)pyrimidine-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00653237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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